Bromure d’uméclidinium

Vue d'ensemble

Description

Le bromure d'uméclidinium est un antagoniste muscarinique à action prolongée utilisé principalement pour le traitement d'entretien de la bronchopneumopathie chronique obstructive (BPCO). Il est commercialisé sous le nom de marque Incruse Ellipta et est également disponible en association avec d'autres médicaments tels que le vilanterol et le furoate de fluticasone . Ce composé agit en inhibant la liaison de l'acétylcholine aux récepteurs muscariniques dans les muscles lisses des voies respiratoires, ce qui entraîne une bronchodilatation et une amélioration du flux d'air .

Applications De Recherche Scientifique

Umeclidinium bromide is extensively used in medical research, particularly in the study and treatment of chronic obstructive pulmonary disease (COPD). It is used to evaluate the efficacy of long-acting muscarinic antagonists in improving lung function and reducing symptoms in COPD patients . Additionally, it is studied in combination with other bronchodilators and anti-inflammatory agents to develop more effective treatment regimens .

In chemistry, the compound’s synthesis and reactions are studied to develop more efficient industrial production methods . Its pharmacokinetics and pharmacodynamics are also subjects of research to understand its absorption, distribution, metabolism, and excretion in the human body .

Mécanisme D'action

Target of Action

Umeclidinium bromide primarily targets the muscarinic subtype 3 (M3) receptors located in the bronchial smooth muscles . These receptors play a crucial role in the maintenance of the airway, which is controlled by the parasympathetic nervous system .

Mode of Action

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA). It competitively and reversibly inhibits the binding of acetylcholine at the M3 receptors . By blocking these receptors, umeclidinium bromide prevents bronchoconstriction, thereby opening up the airways .

Biochemical Pathways

The inhibition of acetylcholine binding at the M3 receptors disrupts the parasympathetic control of the airway. This results in bronchodilation, reducing airway resistance and improving airflow . The parasympathetic ganglia associated with the larger airways and the postganglionic fibers innervating the smaller diameter bronchioles contribute to this airway resistance .

Pharmacokinetics

Umeclidinium bromide is rapidly absorbed following administration, with a time to reach the maximum plasma concentration (Tmax) of 5-15 minutes . The compound exhibits an effective half-life of approximately 11 hours , allowing for once-daily dosing. It is metabolized in the liver via the CYP2D6 pathway . The compound is excreted in the feces (58%) and urine (22%) .

Result of Action

The primary result of umeclidinium bromide’s action is the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) . By preventing bronchoconstriction, it improves the symptoms of COPD, characterized by shortness of breath, cough, sputum production, and chronically poor airflow .

Action Environment

The international Gold Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommend the use of two long-acting bronchodilators with differing mechanisms of action .

Méthodes De Préparation

La synthèse du bromure d'uméclidinium implique plusieurs étapes clés :

Formation de 1-(2-chloroéthyl)pipéridine-4-carboxylate d'éthyle : Elle est obtenue en faisant réagir l'isonipecotate d'éthyle avec le 1-bromo-2-chloroéthane en présence d'une base organique.

Formation de 1-azabicyclo[2.2.2]octane-4-carboxylate d'éthyle : Cet intermédiaire est formé en faisant réagir le produit précédent avec le diisopropylamidure de lithium.

Formation de (diphényl)méthanol de 1-azabicyclo[2.2.2]oct-4-yle : Cette étape implique la réaction de l'intermédiaire avec le phényllithium.

Formation de bromure d'uméclidinium : Le produit final est obtenu en faisant réagir le (diphényl)méthanol de 1-azabicyclo[2.2.2]oct-4-yle avec le (2-bromoéthoxy)méthylbenzène dans un solvant approprié.

Les méthodes de production industrielle utilisent souvent des réactifs de Grignard au lieu de réactifs au lithium en raison de considérations de coût et de stabilité .

Analyse Des Réactions Chimiques

Le bromure d'uméclidinium subit plusieurs types de réactions chimiques :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier celles impliquant l'ion bromure.

Oxydation et réduction : Bien qu'il ne soit pas souvent soumis à l'oxydation ou à la réduction dans son utilisation thérapeutique, la structure du composé permet des réactions redox potentielles dans des conditions spécifiques.

Hydrolyse : Les groupes esters présents dans les intermédiaires peuvent être hydrolysés en milieu acide ou basique.

Les réactifs couramment utilisés dans ces réactions comprennent le diisopropylamidure de lithium, le phényllithium et les réactifs de Grignard . Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le bromure d'uméclidinium est largement utilisé dans la recherche médicale, en particulier dans l'étude et le traitement de la bronchopneumopathie chronique obstructive (BPCO). Il est utilisé pour évaluer l'efficacité des antagonistes muscariniques à action prolongée dans l'amélioration de la fonction pulmonaire et la réduction des symptômes chez les patients atteints de BPCO . De plus, il est étudié en association avec d'autres bronchodilatateurs et agents anti-inflammatoires afin de développer des schémas thérapeutiques plus efficaces .

En chimie, la synthèse et les réactions du composé sont étudiées afin de développer des méthodes de production industrielle plus efficaces . Sa pharmacocinétique et sa pharmacodynamique font également l'objet de recherches afin de comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme humain .

5. Mécanisme d'action

Le bromure d'uméclidinium agit comme un antagoniste muscarinique à action prolongée en inhibant de manière compétitive la liaison de l'acétylcholine aux récepteurs muscariniques, en particulier le sous-type M3, dans les muscles lisses bronchiques . Cette inhibition empêche la bronchoconstriction, ce qui entraîne une bronchodilatation et une amélioration du flux d'air chez les patients atteints de bronchopneumopathie chronique obstructive . Les effets du composé sont durables, ce qui le rend adapté à une administration quotidienne .

Comparaison Avec Des Composés Similaires

Le bromure d'uméclidinium est comparé à d'autres antagonistes muscariniques à action prolongée tels que le bromure de tiotropium, le bromure de glycopyrronium et le bromure d'aclidinium . Bien que tous ces composés aient des objectifs thérapeutiques similaires, le bromure d'uméclidinium est unique en ce qu'il est associé au vilanterol et au furoate de fluticasone, offrant une option de triple thérapie pour les patients atteints de BPCO . Cette association a démontré une efficacité supérieure dans l'amélioration de la fonction pulmonaire et la réduction des symptômes par rapport aux monothérapies .

Composés similaires

- Bromure de tiotropium

- Bromure de glycopyrronium

- Bromure d'aclidinium

La formulation unique du bromure d'uméclidinium et ses thérapies combinées en font une option précieuse dans la prise en charge de la bronchopneumopathie chronique obstructive.

Propriétés

IUPAC Name |

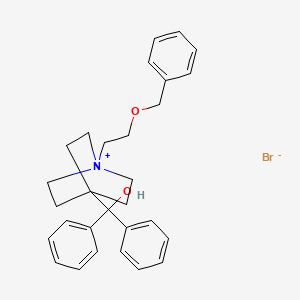

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHHXHHNGORMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235966 | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869113-09-7 | |

| Record name | Umeclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umeclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMECLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Umeclidinium bromide exert its bronchodilatory effect?

A1: Umeclidinium bromide acts as a long-acting muscarinic antagonist (LAMA). It competitively inhibits the binding of acetylcholine to muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction. []

Q2: What are the downstream effects of Umeclidinium bromide binding to muscarinic receptors?

A2: By blocking acetylcholine binding, Umeclidinium bromide inhibits the activation of the M3 muscarinic receptor subtype, a key player in airway smooth muscle contraction. This inhibition leads to relaxation of the airway smooth muscle and bronchodilation, improving airflow. [, , ]

Q3: What is the molecular formula and weight of Umeclidinium bromide?

A3: The molecular formula of Umeclidinium bromide is C23H33BrN2O4. It has a molecular weight of 481.4 g/mol. [, ]

Q4: How stable is Umeclidinium bromide in dry powder inhaler formulations?

A4: Umeclidinium bromide exhibits good stability in dry powder inhaler formulations. [, , ] The Ellipta™ dry powder inhaler, specifically designed for delivering Umeclidinium bromide and Vilanterol, ensures consistent drug delivery and stability. []

Q5: What strategies are employed to enhance the stability and bioavailability of Umeclidinium bromide in formulations?

A5: Umeclidinium bromide is formulated as a dry powder for inhalation to optimize its delivery directly to the lungs, improving its bioavailability and local efficacy. [, , ] The specific formulation and particle size distribution within the Ellipta™ inhaler are designed to ensure efficient drug deposition in the lungs. [, ]

Q6: What is the duration of action of Umeclidinium bromide?

A6: Umeclidinium bromide is a long-acting bronchodilator, providing bronchodilation for at least 24 hours after a single dose. This allows for once-daily administration, potentially improving patient adherence compared to shorter-acting medications. [, , , ]

Q7: How is Umeclidinium bromide absorbed and metabolized in the body?

A7: Following inhalation, Umeclidinium bromide demonstrates rapid systemic absorption, reaching peak plasma concentrations (Tmax) within 5 minutes. [] It undergoes rapid elimination with a median terminal elimination half-life (tlast) of 4-5 hours. [] While the specific metabolic pathways haven't been fully elucidated in the provided papers, it's generally understood that LAMAs like Umeclidinium bromide are primarily excreted unchanged in the urine. []

Q8: What clinical trials have been conducted to evaluate the efficacy of Umeclidinium bromide in COPD patients?

A8: Several large, randomized controlled trials have investigated the efficacy of Umeclidinium bromide in patients with COPD, including the UPLIFT, ECLIPSE, and TORCH studies. [, , ] These trials demonstrated significant improvements in lung function, symptoms (such as breathlessness), and health-related quality of life in patients receiving Umeclidinium bromide compared to placebo. [, , , ]

Q9: How does the efficacy of Umeclidinium bromide compare to other long-acting bronchodilators?

A9: Clinical trials have shown that Umeclidinium bromide provides comparable or superior improvements in lung function (measured by FEV1) compared to other long-acting bronchodilators, including tiotropium bromide. [, , ] Importantly, Umeclidinium bromide demonstrated a greater improvement in trough FEV1 compared to placebo in clinical trials. []

Q10: What is the role of Umeclidinium bromide in triple therapy for COPD?

A10: Umeclidinium bromide is often combined with an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA) in a single inhaler for triple therapy in COPD patients. Clinical trials, such as the IMPACT study, have demonstrated that this triple therapy approach leads to greater reductions in moderate-to-severe exacerbations, improved lung function, and enhanced quality of life compared to dual bronchodilator therapy or ICS/LABA combinations. [, , ]

Q11: What is the safety profile of Umeclidinium bromide?

A11: Clinical trials have shown that Umeclidinium bromide is generally well-tolerated in patients with COPD. [, , ] A 52-week study in Japanese patients further confirmed its long-term safety and tolerability. []

Q12: What type of inhaler device is used to administer Umeclidinium bromide?

A12: Umeclidinium bromide is primarily delivered via the Ellipta™ dry powder inhaler. This device is specifically designed to deliver a consistent dose of the medication deep into the lungs, optimizing its efficacy. [, , ] Studies have indicated that patients find the Ellipta™ inhaler easy to use and prefer it over other devices like the HandiHaler®. []

Q13: What analytical methods are used to characterize and quantify Umeclidinium bromide?

A13: Several analytical techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods, are employed for the characterization and quantification of Umeclidinium bromide in pharmaceutical formulations and biological samples. [, , , ] These methods are rigorously validated to ensure accuracy, precision, and specificity. []

Q14: What are the potential alternatives to Umeclidinium bromide in COPD treatment?

A14: Other long-acting muscarinic antagonists (LAMAs), such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide, are available as alternatives to Umeclidinium bromide for COPD treatment. [, , ] Additionally, dual bronchodilator therapy with a LAMA and a long-acting β2-agonist (LABA) is an alternative approach for managing COPD. [, , ]

Q15: What are the future research directions for Umeclidinium bromide and other LAMAs in COPD?

A15: Future research in this area focuses on developing new LAMA molecules with even longer durations of action, exploring novel drug delivery systems, and investigating synergistic combinations with other therapies to further improve COPD management and address unmet medical needs. [, ] Ongoing research also aims to better understand the long-term effects of Umeclidinium bromide on disease progression and identify optimal patient populations who would benefit most from this treatment. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.